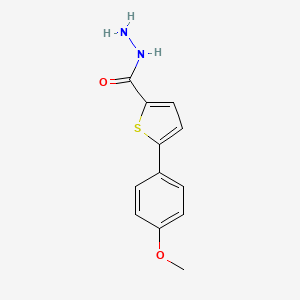
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Vue d'ensemble
Description
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide (5-(4-MPT-2-CH)) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been extensively studied and used in in vivo and in vitro experiments. 5-(4-MPT-2-CH) has been used in drug discovery and development, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Crystal Structure and Surface Analysis
The compound has been utilized in the synthesis and crystal structure examination of derivatives, highlighting its relevance in understanding molecular interactions and packing in crystals. For instance, studies have focused on the crystal structure of derivatives synthesized from reactions involving thiophene compounds, emphasizing the importance of hydrogen bonds and molecular interactions in the crystal packing and stability. Such analysis provides foundational insights for material science and pharmaceutical applications by revealing the structural basis for the activity and properties of these compounds (Kumara et al., 2017).
Corrosion Inhibition
Derivatives of 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide have been studied as potential corrosion inhibitors for metals, particularly mild steel. This application is critical in industrial settings where corrosion leads to significant material and financial losses. The compounds have shown efficacy in protecting steel surfaces against corrosion in acidic environments, attributed to their ability to form protective layers on metal surfaces. Such studies not only contribute to extending the lifespan of metals in harsh conditions but also offer insights into the design of more effective corrosion inhibitors (Chaitra et al., 2016).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of thiophene derivatives, including those related to 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide, has been a significant area of interest. These compounds have demonstrated potential in fighting various bacterial and fungal strains, as well as showing antioxidant properties that can neutralize free radicals, suggesting their applicability in developing new therapeutic agents. The antimicrobial activity, in particular, has been emphasized in the context of combating resistant microbial strains, indicating a promising avenue for new drug development (Raghavendra et al., 2016).
Anticancer Activity
The compound's derivatives have also been explored for their anticancer activities, with studies indicating pronounced anti-proliferative effects on specific tumor cell types. This research highlights the potential of 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide derivatives as leads in developing novel anticancer therapies, particularly for targeting select types of cancer cells with high specificity and potency, offering hope for more effective and less toxic cancer treatments (Thomas et al., 2017).
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-9-4-2-8(3-5-9)10-6-7-11(17-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNCKVGCHJREPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377033 | |
| Record name | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
CAS RN |
69202-24-0 | |
| Record name | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

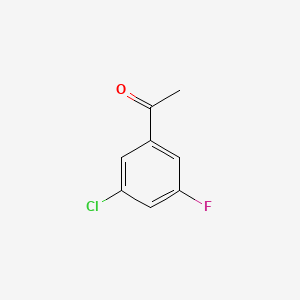
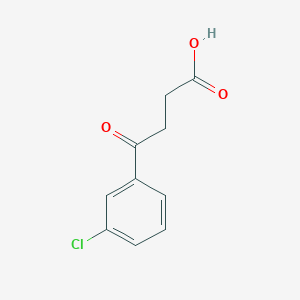
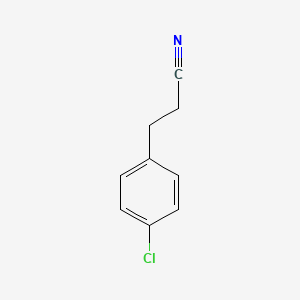

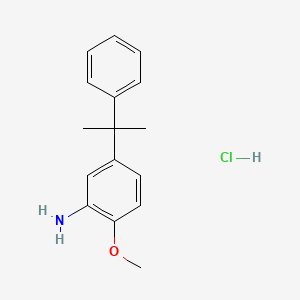
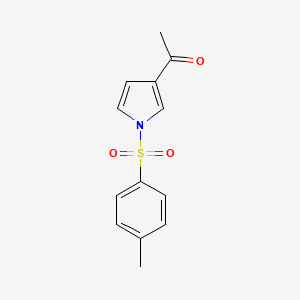
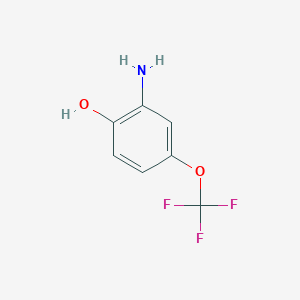
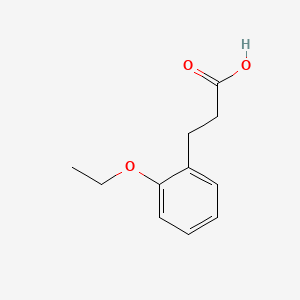
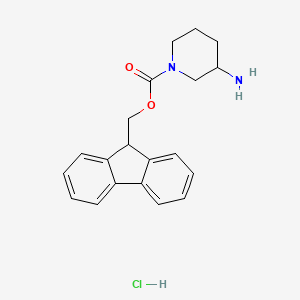
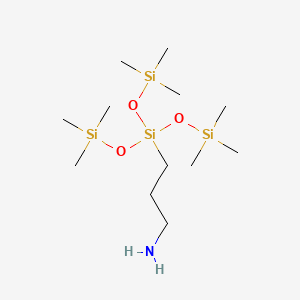
![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)
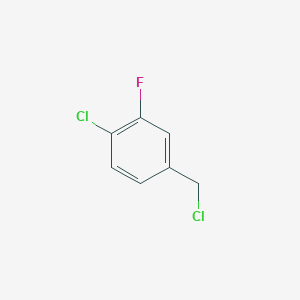
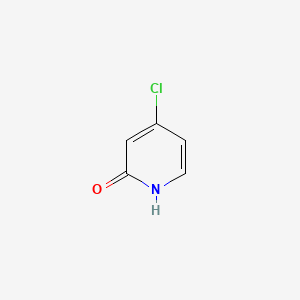
![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)